2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound that has gained attention in various fields of scientific research due to its unique structural features and potential biological activities. The compound contains a piperidine ring substituted with a hydroxyl group and an acetamide group connected to a tetrahydrofuran moiety. This structural configuration allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for medicinal chemistry and pharmacological studies.
The compound is synthesized in laboratories, and its availability can be found through chemical suppliers. It is primarily produced for research purposes, particularly in the fields of medicinal chemistry and drug development.
2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide can be classified as:
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and purification techniques such as recrystallization or chromatography. The industrial production may also involve scaling up these methods while maintaining efficiency.
The molecular structure of 2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide can be represented with the following details:
Property | Data |
---|---|
IUPAC Name | 2-(4-hydroxypiperidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI | InChI=1S/C12H22N2O3/c15-10-3-5-14(6-4-10)9-12(16)13-8-11-2-1-7-17-11/h10-11,15H,1-9H2,(H,13,16) |
InChI Key | CNQDDQKFJGFTLQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)CNC(=O)CN2CCC(CC2)O |
The compound's molecular weight is approximately 242.31 g/mol, indicating its relatively small size which may influence its pharmacokinetic properties.
The compound can undergo various chemical reactions due to its functional groups:
Careful control of reaction conditions such as temperature, solvent choice, and reaction time is essential to achieve desired yields and product purity.
The mechanism of action for 2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes relevant in therapeutic contexts.
Studies suggest that compounds with similar structural features may exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzyme pathways . Further research is needed to clarify its exact mechanisms.
The compound is expected to have moderate solubility in polar solvents due to the presence of hydroxyl and acetamide groups.
Key chemical properties include:
Relevant data on solubility, melting point, boiling point, and other physical properties are critical for practical applications but require empirical measurement under controlled conditions.
The primary applications of 2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide include:
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4